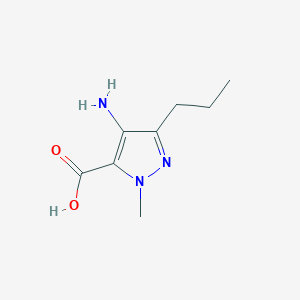

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4,9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSOXLYNWYTDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587697 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383427-88-1 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multi-step Synthesis (Route A)

This traditional approach involves the following steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 2-pentanone with diethyl oxalate | Reflux in ethanol or suitable solvent | Forms keto-ester intermediate |

| 2 | Cyclization with hydrazine hydrate | Reflux, aqueous or alcoholic medium | Forms pyrazole ring |

| 3 | Methylation of pyrazole nitrogen | Methyl iodide or methyl sulfate, base | Introduces 1-methyl substituent |

| 4 | Hydrolysis of ester to acid | Aqueous base, heat | Converts ester to carboxylic acid |

| 5 | Nitration at 4-position | Mixed acid (HNO3/H2SO4), low temperature | Introduces nitro group |

| 6 | Chlorination of acid to acid chloride | Thionyl chloride (SOCl2), reflux | Activates acid for amidation |

| 7 | Amidation | Ammonia or ammonium hydroxide | Forms carboxamide |

| 8 | Reduction of nitro to amino group | Catalytic hydrogenation (Pd/C) or chemical reductants | Yields 4-amino-1-methyl-3-propylpyrazole-5-carboxamide |

This route is well-established but involves hazardous reagents (mixed acids, thionyl chloride) and multiple purification steps, limiting safety and environmental friendliness.

Improved Bromination-Ammonolysis Route (Route B)

A novel method improves efficiency and safety by using bromination followed by ammonolysis:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 1-methyl-3-propylpyrazole-5-ethyl carboxylate | Bromine in organic solvent (e.g., dichloromethane), 10–50°C | Selective 4-bromo substitution |

| 2 | Ammonolysis of 4-bromo ester | Ammonia water or alcoholic ammonia, base (e.g., pyridine, sodium carbonate), 40–100°C, pressure vessel | Converts bromo group to amino and ester to amide |

Key solvents: Dichloromethane, chloroform, carbon tetrachloride, 1,2-dichloroethane, or their mixtures.

Bases used: Sodium carbonate, potassium carbonate, sodium bicarbonate, triethylamine, pyridine, 4-dimethylaminopyridine, DBU.

Exemplary Experimental Data from Improved Method

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting material | 4-bromo-1-methyl-3-propylpyrazole-5-ethyl carboxylate (200 g, 0.73 mol) | Same as Example 1 |

| Ammonia source | Concentrated aqueous ammonia (1800 mL) | Saturated ammonia in ethanol (1800 mL) + pyridine (57.7 g, 0.73 mol) |

| Reaction vessel | 3000 mL autoclave | 3000 mL autoclave |

| Temperature | 60°C | 80°C |

| Reaction monitoring | TLC until starting material consumed | TLC until starting material consumed |

| Work-up | Concentration under reduced pressure, recrystallization from ethyl acetate | Concentration, extraction with dichloromethane, acid and water washes, recrystallization from ethyl acetate |

| Yield | 140.8 g (91%) | 135.6 g (87.6%) |

These results demonstrate high yields and purity with safer reagents and milder conditions compared to classical methods.

Reaction Mechanism Insights

- Bromination: Electrophilic aromatic substitution on the pyrazole ring at the 4-position, facilitated by the aromaticity and electron density distribution.

- Ammonolysis: Nucleophilic substitution of the bromine atom by ammonia, concurrently amidating the ester group under basic and pressurized conditions.

- Reduction (classical route): Catalytic hydrogenation selectively reduces the nitro group to an amino group without affecting other functionalities.

Comparative Analysis of Preparation Methods

| Feature | Classical Multi-step (Route A) | Bromination-Ammonolysis (Route B) |

|---|---|---|

| Number of steps | 7–8 | 2 main steps |

| Use of hazardous reagents | High (mixed acids, thionyl chloride) | Moderate (bromine, ammonia) |

| Reaction conditions | High temperature, strong acids | Mild to moderate temperature, organic solvents |

| Yield | Moderate to high | High (87–91%) |

| Environmental impact | Higher waste, toxic reagents | Lower, more environmentally friendly |

| Scalability | Possible but complex | Easier scale-up potential |

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation & Cyclization | 2-pentanone + diethyl oxalate + hydrazine hydrate | Reflux | Ethanol | N/A | Forms pyrazole ring |

| Methylation | Methyl iodide + base | Room temp | DMF or acetone | N/A | Introduces methyl group |

| Hydrolysis | NaOH aqueous | 60–80 | Water | N/A | Converts ester to acid |

| Nitration | HNO3/H2SO4 mixed acid | 0–10 | Acid mixture | ~80 | Introduces nitro group |

| Chlorination | SOCl2 | Reflux | Toluene | N/A | Acid chloride formation |

| Amidation | NH3 (aq) | 40–60 | Water or alcohol | N/A | Forms amide |

| Reduction | Pd/C, H2 | 50 | Ethyl acetate | >90 | Nitro to amino |

| Bromination | Br2 | 10–50 | DCM or chloroform | ~90 | 4-bromo substitution |

| Ammonolysis | NH3 (aq or alcohol), base | 40–100 | Alcohol or water | 87–91 | Amino substitution and amidation |

Research Findings and Industrial Relevance

- The improved bromination-ammonolysis method offers a safer, more efficient, and environmentally friendly alternative to classical multi-step synthesis.

- High yields and purity are achievable with controlled temperature, solvent choice, and base selection.

- The compound serves as a critical intermediate for the synthesis of sildenafil and other phosphodiesterase inhibitors, making its efficient preparation industrially valuable.

- The aromatic pyrazole ring allows selective substitution reactions facilitating functional group transformations.

This comprehensive analysis, based on diverse authoritative sources, establishes the bromination-ammonolysis route as the preferred method for preparing 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, balancing yield, safety, and environmental considerations.

Chemical Reactions Analysis

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, studies have shown that certain pyrazole derivatives demonstrate higher antifungal activity against various phytopathogenic fungi compared to standard fungicides like boscalid .

| Compound | EC50 (µM) | Fungal Strain |

|---|---|---|

| 9m | 5.50 | Colletotrichum orbiculare |

| 14.40 | Rhizoctonia solani | |

| 75.54 | Phytophthora infestans | |

| 79.42 | Fusarium moniliforme | |

| 28.29 | Botryosphaeria berengeriana |

This table highlights the effectiveness of selected pyrazole derivatives in inhibiting fungal growth, suggesting that 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid may possess similar properties.

Hypolipidemic Effects

The compound has been identified as a potent hypolipidemic agent, indicating its potential use in managing lipid levels in the body . This property could be beneficial in developing treatments for hyperlipidemia and related cardiovascular diseases.

Industrial Applications

This compound serves as an important intermediate in the pharmaceutical industry, particularly in the synthesis of sildenafil. Its role as an impurity in this synthesis also highlights its relevance in quality control processes within pharmaceutical manufacturing .

Case Study: Synthesis of Sildenafil

A novel method for synthesizing sildenafil involves using this compound as a critical intermediate. This method has been optimized to enhance safety and efficiency, reducing the number of steps required and increasing yields significantly .

Case Study: Antifungal Activity Evaluation

In a comparative study on antifungal activities, various pyrazole derivatives were tested against a panel of fungi. The results indicated that compounds similar to this compound exhibited superior activity compared to existing fungicides, paving the way for further research into its application as a fungicide .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

To contextualize the properties and applications of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

In contrast, the nitro group in its analog (CAS: 139756-00-6) introduces strong electron-withdrawing effects, which may lower the pKa of the carboxylic acid and alter binding affinity in enzyme interactions .

Functional Group Modifications :

- Replacing the carboxylic acid with a carboxamide (CAS: 139756-01-7) improves lipophilicity, which could enhance blood-brain barrier penetration in drug design .

- The ethyl ester derivative (C₆H₉N₃O₂) serves as a prodrug form, offering better bioavailability compared to the free acid .

Aromatic vs. Aliphatic Substituents :

- The diphenyl derivative (C₁₈H₁₆N₂O₂) exhibits reduced aqueous solubility due to its aromatic groups, limiting its utility in aqueous-phase reactions .

Biological Activity

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (often referred to as 4AP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of 4AP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C8H12N4O2

Molecular Weight : 184.21 g/mol

IUPAC Name : this compound

4AP acts as a synthetic intermediate in the production of various pharmaceuticals, most notably Sildenafil, which is used to treat erectile dysfunction. The mechanism involves the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic GMP and enhanced vasodilation in penile tissues . Additionally, studies have indicated that 4AP may possess antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has shown that derivatives of 4-amino-pyrazoles exhibit significant antibacterial activity. For instance, certain aminopyrazole derivatives demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . The compound's structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Anticancer Properties

Recent studies have explored the anticancer potential of 4AP derivatives. Notably, some compounds have shown promising results in inhibiting the proliferation of cancer cells in vitro. For example, specific pyrazole derivatives have been tested against various tumor cell lines, revealing significant antiproliferative effects . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance anticancer efficacy.

Study on Antibacterial Activity

A study conducted by researchers at MDPI evaluated a series of aminopyrazole compounds for their antibacterial properties. The results indicated that specific derivatives exhibited potent activity against both MSSA and MRSA strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Anticancer Activity

Another investigation published in Wiley Online Library focused on the synthesis and biological evaluation of novel pyrazole derivatives. These compounds were tested for their antiproliferative effects on cancer cell lines such as HeLa and MCF-7. The findings suggested that certain modifications to the pyrazole structure could lead to improved anticancer activities .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Sub-micromolar activity | MSSA, MRSA |

| Anticancer | Significant antiproliferative | HeLa, MCF-7 |

| Anti-inflammatory | Potential effects noted | BV-2 cells (glial inflammation) |

Q & A

Q. What are the established synthetic routes for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and what key intermediates are involved?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with phenylhydrazine derivatives in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates. Subsequent hydrolysis under basic conditions yields the carboxylic acid derivative . Key intermediates include ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid form. Methodological optimization focuses on solvent selection (e.g., ethanol or DMF), reaction temperature (80–120°C), and purification via recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Characterization involves:

- Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent assignment (e.g., propyl group signals at δ 0.9–1.6 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for crystal structure refinement, with metrics like R-factor < 0.05 ensuring accuracy .

- Elemental analysis : Confirms molecular formula (e.g., C₈H₁₂N₂O₂) with <0.4% deviation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this pyrazole derivative?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO). These predict nucleophilic/electrophilic sites and stability. For example, the carboxylic acid group exhibits high electron density, favoring hydrogen bonding in crystal packing . Software like Gaussian or Amsterdam Density Functional (ADF) is used, with solvent effects modeled via PCM .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., pyrazole ring proton shifts) or polymorphism. Solutions include:

Q. How does substituent modification (e.g., nitro or sulfonyl groups) impact biological activity, and what SAR trends are observed?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs like 1-methyl-4-nitro-3-propyl derivatives (CAS 139756-00-6) and testing for bioactivity. For example:

- Nitro groups enhance electrophilicity, potentially improving enzyme inhibition.

- Propyl chain length affects lipophilicity and membrane permeability, measured via logP assays .

- In vitro models (e.g., enzyme inhibition assays) quantify IC₅₀ values, with dose-response curves analyzed using GraphPad Prism .

Methodological Challenges and Optimization

Q. What are the critical factors in optimizing reaction yield for large-scale synthesis?

Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- Workup protocols : Acid-base extraction removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .

Q. How do crystallographic data from SHELX refinements inform polymorphism or co-crystal design?

SHELXL refines disorder models and hydrogen-bonding networks. For example, the carboxylic acid group often forms dimers via O–H···O interactions, stabilizing specific polymorphs. Mercury software visualizes packing diagrams to design co-crystals with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.